molecular formula C6H9F3O2 B12061865 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol

4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol

Cat. No.: B12061865
M. Wt: 170.13 g/mol
InChI Key: QNPKWCPFNWSPON-ONEGZZNKSA-N
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Description

4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol is an organic compound with the molecular formula C6H7F3O2. It is a colorless to light orange or yellow clear liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ethoxy group and a trifluoromethyl group, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol can be synthesized through the reaction of 1,1,1-trifluoro-3-buten-2-one with ethanol. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the nucleophilic substitution of the ethoxy group onto the butenone framework .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to manage the reactivity of the trifluoromethyl group.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol involves its reactivity with various nucleophiles and electrophiles. The ethoxy group and the trifluoromethyl group play crucial roles in its reactivity, allowing it to participate in substitution, addition, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1,1,1-trifluorobut-3-en-2-ol
  • 4-Phenyl-1,1,1-trifluorobut-3-en-2-ol
  • 4-Bromo-1,1,2-trifluorobut-3-en-2-ol

Uniqueness

4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol is unique due to the presence of both an ethoxy group and a trifluoromethyl group, which confer distinct reactivity and stability. This combination makes it particularly valuable in organic synthesis and industrial applications .

Properties

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol

InChI

InChI=1S/C6H9F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-5,10H,2H2,1H3/b4-3+

InChI Key

QNPKWCPFNWSPON-ONEGZZNKSA-N

Isomeric SMILES

CCO/C=C/C(C(F)(F)F)O

Canonical SMILES

CCOC=CC(C(F)(F)F)O

Origin of Product

United States

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